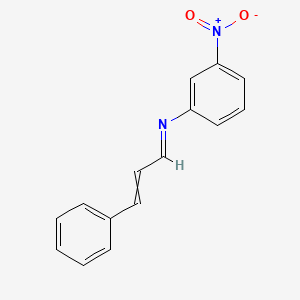
4-Thia-1-azabicyclo(3.2.0)heptane-2-carboxamide, 3,3-dimethyl-7-oxo-6-(2-phenylacetamido)-N-propoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-Thia-1-azabicyclo(3.2.0)heptane-2-carboxamide, 3,3-dimethyl-7-oxo-6-(2-phenylacetamido)-N-propoxy-” is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique bicyclic structure with multiple functional groups, making it an interesting subject for scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “4-Thia-1-azabicyclo(3.2.0)heptane-2-carboxamide, 3,3-dimethyl-7-oxo-6-(2-phenylacetamido)-N-propoxy-” typically involves multiple steps, including the formation of the bicyclic core and the introduction of functional groups. Common synthetic routes may include:
- Formation of the bicyclic core through cyclization reactions.
- Introduction of the carboxamide group via amidation reactions.
- Addition of the phenylacetamido group through acylation reactions.
- Incorporation of the propoxy group via etherification reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for large-scale production. This includes:
- Selection of cost-effective reagents and catalysts.
- Optimization of reaction conditions such as temperature, pressure, and solvent choice.
- Implementation of purification techniques to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
“4-Thia-1-azabicyclo(3.2.0)heptane-2-carboxamide, 3,3-dimethyl-7-oxo-6-(2-phenylacetamido)-N-propoxy-” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halides, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
- Oxidation may yield sulfoxides or sulfones.
- Reduction may produce amines or alcohols.
- Substitution reactions may result in various substituted derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, the compound may serve as a probe to study enzyme interactions and metabolic pathways. Its functional groups can be modified to create derivatives with specific biological activities.
Medicine
In medicine, the compound may have potential as a drug candidate. Its structure can be optimized to enhance its pharmacological properties, such as binding affinity and selectivity for specific targets.
Industry
In the industrial sector, the compound can be used in the development of new materials, such as polymers and coatings. Its unique properties may contribute to the performance and durability of these materials.
Mécanisme D'action
The mechanism of action of “4-Thia-1-azabicyclo(3.2.0)heptane-2-carboxamide, 3,3-dimethyl-7-oxo-6-(2-phenylacetamido)-N-propoxy-” involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s functional groups allow it to bind to these targets, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other bicyclic structures with functional groups such as carboxamides, phenylacetamido, and propoxy groups. Examples include:
- 4-Thia-1-azabicyclo(3.2.0)heptane derivatives with different substituents.
- Other bicyclic compounds with similar functional groups.
Uniqueness
The uniqueness of “4-Thia-1-azabicyclo(3.2.0)heptane-2-carboxamide, 3,3-dimethyl-7-oxo-6-(2-phenylacetamido)-N-propoxy-” lies in its specific combination of functional groups and its bicyclic structure. This combination provides unique chemical and biological properties, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
22688-47-7 |
|---|---|
Formule moléculaire |
C19H25N3O4S |
Poids moléculaire |
391.5 g/mol |
Nom IUPAC |
3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-2-propoxy-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxamide |
InChI |
InChI=1S/C19H25N3O4S/c1-4-10-26-19(17(20)25)18(2,3)27-16-14(15(24)22(16)19)21-13(23)11-12-8-6-5-7-9-12/h5-9,14,16H,4,10-11H2,1-3H3,(H2,20,25)(H,21,23) |
Clé InChI |
QVSVMVFOYYQALW-UHFFFAOYSA-N |
SMILES canonique |
CCCOC1(C(SC2N1C(=O)C2NC(=O)CC3=CC=CC=C3)(C)C)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















